molecular formula C10H8ClNO3 B14085952 6-chloro-5-nitro-3,4-dihydro-2H-naphthalen-1-one

6-chloro-5-nitro-3,4-dihydro-2H-naphthalen-1-one

Cat. No.: B14085952
M. Wt: 225.63 g/mol
InChI Key: ZFOVGKGZDFQZJM-UHFFFAOYSA-N
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Description

6-chloro-5-nitro-3,4-dihydro-2H-naphthalen-1-one is an organic compound with the molecular formula C10H8ClNO3 It is a derivative of naphthalene, characterized by the presence of a chlorine atom at the 6th position and a nitro group at the 5th position on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-5-nitro-3,4-dihydro-2H-naphthalen-1-one typically involves the nitration of 6-chloro-3,4-dihydro-2H-naphthalen-1-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-chloro-5-nitro-3,4-dihydro-2H-naphthalen-1-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Reduction: 6-chloro-5-amino-3,4-dihydro-2H-naphthalen-1-one.

    Substitution: 6-substituted-5-nitro-3,4-dihydro-2H-naphthalen-1-one derivatives.

    Oxidation: Various oxidized derivatives depending on the specific oxidizing agent and conditions used.

Scientific Research Applications

6-chloro-5-nitro-3,4-dihydro-2H-naphthalen-1-one has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving nitro and chloro groups.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-chloro-5-nitro-3,4-dihydro-2H-naphthalen-1-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the chloro group can participate in electrophilic aromatic substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-3,4-dihydro-2H-naphthalen-1-one: Lacks the nitro group, making it less reactive in certain chemical transformations.

    5-nitro-3,4-dihydro-2H-naphthalen-1-one:

    6-amino-3,4-dihydro-2H-naphthalen-1-one: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.

Uniqueness

6-chloro-5-nitro-3,4-dihydro-2H-naphthalen-1-one is unique due to the presence of both chloro and nitro groups on the naphthalene ring. This combination of functional groups imparts distinct reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C10H8ClNO3

Molecular Weight

225.63 g/mol

IUPAC Name

6-chloro-5-nitro-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C10H8ClNO3/c11-8-5-4-6-7(10(8)12(14)15)2-1-3-9(6)13/h4-5H,1-3H2

InChI Key

ZFOVGKGZDFQZJM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2[N+](=O)[O-])Cl)C(=O)C1

Origin of Product

United States

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